Acetic acid, chloro-, 2-chloro-1-(chloromethyl)ethyl ester
Description
Acetic acid, chloro-, 2-chloro-1-(chloromethyl)ethyl ester is a chemical compound with the molecular formula C5H8Cl3O2
Properties
CAS No. |
62379-71-9 |
|---|---|
Molecular Formula |
C5H7Cl3O2 |
Molecular Weight |
205.46 g/mol |
IUPAC Name |
1,3-dichloropropan-2-yl 2-chloroacetate |
InChI |
InChI=1S/C5H7Cl3O2/c6-1-4(2-7)10-5(9)3-8/h4H,1-3H2 |
InChI Key |
AHGKMOOLJVEZSH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)OC(=O)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, 2-chloro-1-(chloromethyl)ethyl ester typically involves the esterification of chloroacetic acid with 2-chloro-1-(chloromethyl)ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
ClCH2COOH+ClCH2CH(Cl)OH→ClCH2COOCH2CH(Cl)Cl+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and heated in a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The separation and purification steps typically involve distillation and crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, chloro-, 2-chloro-1-(chloromethyl)ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield chloroacetic acid and 2-chloro-1-(chloromethyl)ethanol.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction: The compound can be reduced to remove chlorine atoms, resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Substitution: Nucleophiles such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Hydrolysis: Chloroacetic acid and 2-chloro-1-(chloromethyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Less chlorinated derivatives of the original compound.
Scientific Research Applications
Acetic acid, chloro-, 2-chloro-1-(chloromethyl)ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive chlorine atoms.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid, chloro-, 2-chloro-1-(chloromethyl)ethyl ester involves its reactivity with nucleophiles. The chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to substitution reactions. The ester group can also undergo hydrolysis, resulting in the formation of carboxylic acid and alcohol derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Chloroacetic acid ethyl ester: Similar ester derivative with ethyl group instead of 2-chloro-1-(chloromethyl)ethyl group.
Methyl chloroacetate: Another ester derivative with a methyl group.
Ethyl α-chloroacetate: Similar structure with an ethyl group.
Uniqueness
Acetic acid, chloro-, 2-chloro-1-(chloromethyl)ethyl ester is unique due to the presence of multiple chlorine atoms, which enhance its reactivity and make it suitable for specific applications in synthesis and research. The combination of ester and multiple chlorine functionalities provides a versatile platform for various chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
